Cas no 2172078-27-0 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid)

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid
- 4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid
- 2172078-27-0
- EN300-1543383
-
- Inchi: 1S/C25H30N2O6/c1-32-22(24(29)30)13-15-26-23(28)12-6-7-14-27-25(31)33-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)
- InChI Key: NTEBSINSVGQWMQ-UHFFFAOYSA-N
- SMILES: O(C(NCCCCC(NCCC(C(=O)O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 454.21038668g/mol
- Monoisotopic Mass: 454.21038668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 13
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 114Ų
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1543383-2.5g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid |
2172078-27-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1543383-10.0g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid |
2172078-27-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1543383-0.1g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid |
2172078-27-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1543383-1000mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid |
2172078-27-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1543383-5000mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid |
2172078-27-0 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1543383-50mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid |
2172078-27-0 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1543383-100mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid |
2172078-27-0 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1543383-10000mg |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid |
2172078-27-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1543383-0.5g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid |
2172078-27-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1543383-5.0g |
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-2-methoxybutanoic acid |
2172078-27-0 | 5g |
$9769.0 | 2023-06-05 |
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid Related Literature
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid
Introduction to 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic Acid (CAS No. 2172078-27-0)
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid, identified by its CAS number 2172078-27-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising properties for various biomedical applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of this compound features a unique combination of functional groups, including a fluoren-9-ylmethoxycarbonyl moiety and an amino acid-based backbone. The presence of these elements not only contributes to its complex chemical behavior but also opens up numerous possibilities for its utilization in drug design and synthetic chemistry. The fluoren moiety, in particular, is known for its excellent photophysical properties, making it a valuable component in the development of fluorescent dyes and probes used in cellular imaging and diagnostics.
In recent years, there has been a growing interest in the development of multifunctional compounds that can simultaneously address multiple biological targets or perform multiple roles within a single molecule. The structure of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid aligns well with this trend, as it incorporates both pharmacophoric and spectroscopic features. This dual functionality makes it an attractive candidate for applications in drug discovery, where the ability to monitor drug interactions and distribution in real-time is crucial.
One of the most compelling aspects of this compound is its potential application in the field of protease inhibition. Proteases are enzymes that play a critical role in numerous biological processes, including signal transduction, DNA repair, and metabolic regulation. Dysregulation of protease activity is associated with various diseases, such as cancer, inflammation, and neurodegenerative disorders. The amide and carboxylic acid functionalities present in this compound suggest that it may interact with the active sites of proteases, potentially inhibiting their activity and thereby modulating disease pathways.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of a fluoren group into the molecular structure of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid not only enhances its spectroscopic properties but also contributes to its overall stability. This stability is particularly important for pharmaceutical applications, where long-term storage and bioavailability are critical factors.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of protective groups, such as the methoxycarbonyl group on the amino function, is essential to prevent unwanted side reactions during synthesis. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and scalability, which bodes well for future industrial applications.
In addition to its potential as a pharmacological agent, 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid may also serve as a valuable tool in biochemical research. Its unique structure allows researchers to probe various biological mechanisms by studying its interactions with proteins and other biomolecules. Such studies can provide insights into disease mechanisms and help identify new therapeutic targets.
The growing body of evidence supporting the use of fluorinated compounds in drug development underscores the importance of this class of molecules in modern medicine. The ability to incorporate fluorine into organic structures without significantly altering their biological activity has revolutionized many areas of pharmaceutical research. The compound described here exemplifies this trend by combining fluorinated moieties with functional groups that are known to interact with biological targets.
The future prospects for 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid are bright, particularly as more research is conducted into its potential applications. Ongoing studies aim to optimize its synthesis, evaluate its pharmacological properties, and explore new ways to leverage its unique structural features. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the development of innovative treatments for human diseases.
2172078-27-0 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methoxybutanoic acid) Related Products
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)



